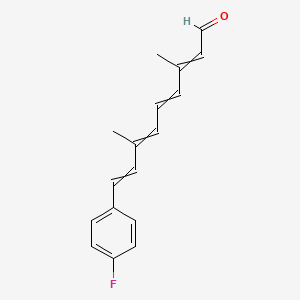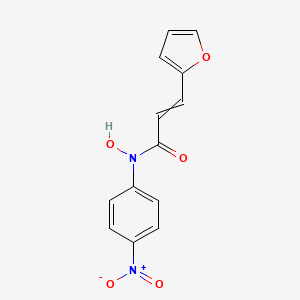
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide is a compound that features a furan ring, a nitrophenyl group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide typically involves the reaction of furan derivatives with nitrophenyl compounds under specific conditions. One common method involves the condensation of furan-2-carboxaldehyde with 4-nitroaniline in the presence of a base, followed by the addition of hydroxylamine to form the N-hydroxy derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(Furan-2-YL)-N-hydroxy-N-(4-aminophenyl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and nitrophenyl group play crucial roles in the binding affinity and specificity of the compound. Additionally, the N-hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-YL)-N-hydroxy-N-(4-chlorophenyl)prop-2-enamide
- 3-(Furan-2-YL)-N-hydroxy-N-(4-methylphenyl)prop-2-enamide
- 3-(Furan-2-YL)-N-hydroxy-N-(4-fluorophenyl)prop-2-enamide
Uniqueness
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron-withdrawing groups are advantageous, such as in the development of enzyme inhibitors or in materials science.
Properties
CAS No. |
110606-24-1 |
|---|---|
Molecular Formula |
C13H10N2O5 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C13H10N2O5/c16-13(8-7-12-2-1-9-20-12)14(17)10-3-5-11(6-4-10)15(18)19/h1-9,17H |
InChI Key |
WGVWCCFVCOTJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


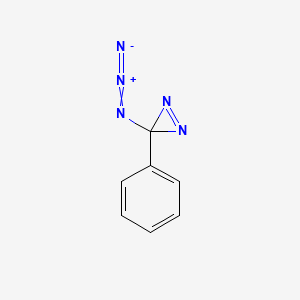
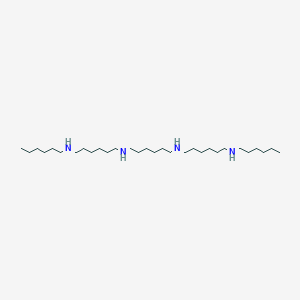
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
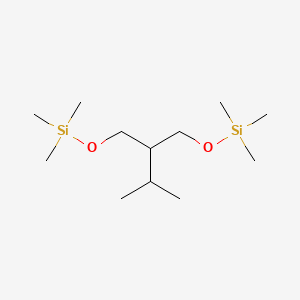
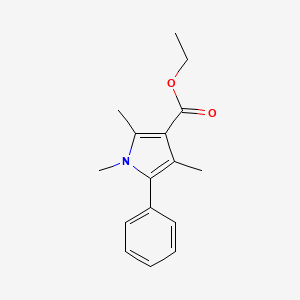
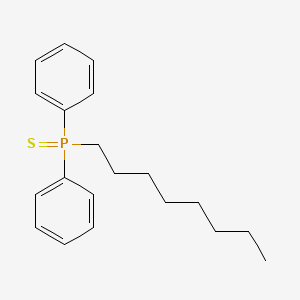
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
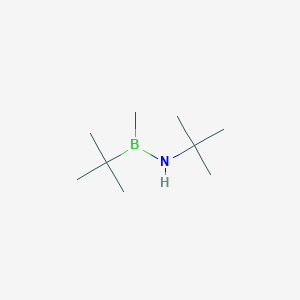
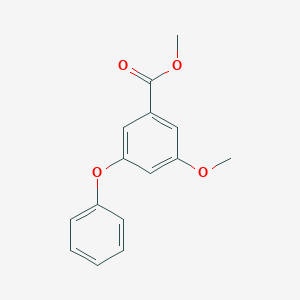
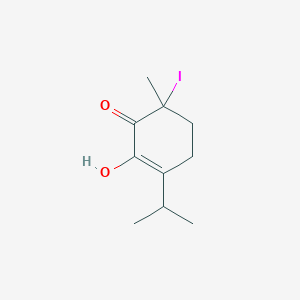
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)


